N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a triazole ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Attachment of the Prop-2-en-1-yl Group: This step involves an alkylation reaction, where the prop-2-en-1-yl group is attached to the triazole ring using an appropriate alkylating agent.
Formation of the Sulfanylacetamide Moiety: The sulfanylacetamide group is introduced through a thiolation reaction, followed by amidation to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridinyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole or pyridinyl groups.
Substitution: Various substituted derivatives of the ethoxyphenyl group.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the specific positioning of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethoxy group, in particular, can influence its solubility and interaction with biological membranes.
Properties
Molecular Formula |
C20H21N5O2S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N5O2S/c1-3-13-25-19(16-10-7-8-12-21-16)23-24-20(25)28-14-18(26)22-15-9-5-6-11-17(15)27-4-2/h3,5-12H,1,4,13-14H2,2H3,(H,22,26) |
InChI Key |
BQYCPYTWBXKPIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3 |
Origin of Product |
United States |
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